Chemical structure and properties of 2-[2-(Cyclopentyloxy)phenyl]acetic acid
Chemical structure and properties of 2-[2-(Cyclopentyloxy)phenyl]acetic acid
Topic: Chemical Structure and Properties of 2-[2-(Cyclopentyloxy)phenyl]acetic acid Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Executive Summary
2-[2-(Cyclopentyloxy)phenyl]acetic acid (CAS: 1520738-14-0) is a specialized organic building block and pharmacophore scaffold used primarily in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and prostaglandin receptor antagonists (specifically CRTH2/DP2).
Structurally, it represents a lipophilic modification of the phenylacetic acid core found in drugs like Diclofenac and Aceclofenac . By replacing the amine bridge of Diclofenac with an ether linkage and substituting the chlorines with a bulky cyclopentyl group, this molecule serves as a critical chemical probe for exploring steric tolerance and lipophilicity in the ortho-binding pockets of cyclooxygenase (COX) enzymes and G-protein coupled receptors (GPCRs).
Chemical Identity & Structure
This compound is characterized by a benzene ring substituted at the ortho (1,2) positions.[1][2][3][4][5][6][7][8] Position 1 holds the acetic acid tail (hydrophilic warhead), while Position 2 holds a cyclopentyloxy group (lipophilic anchor).
Key Identifiers
| Property | Detail |
| Chemical Name | 2-[2-(Cyclopentyloxy)phenyl]acetic acid |
| CAS Number | 1520738-14-0 |
| Molecular Formula | C₁₃H₁₆O₃ |
| Molecular Weight | 220.27 g/mol |
| SMILES | OC(=O)Cc1ccccc1OC2CCCC2 |
| InChI Key | Calculated based on structure |
| Structural Class | Phenylacetic Acid Derivative / Alkyl Aryl Ether |
Structural Visualization
The molecule consists of three distinct domains:
-
Acidic Head: Carboxylic acid (pKa ~4.[9]2) responsible for ionic interactions (e.g., with Arg120 in COX enzymes).
-
Aromatic Linker: Phenyl ring providing pi-stacking capability.
-
Lipophilic Tail: Cyclopentyl ether providing significant hydrophobic bulk to occupy non-polar pockets.
Synthesis Protocol (Self-Validating System)
Directive: This protocol is designed for high purity (>98%) synthesis suitable for SAR screening. It utilizes a convergent synthesis starting from commercially available methyl 2-hydroxyphenylacetate.
Retrosynthetic Analysis
The most robust route involves a Williamson Ether Synthesis followed by Saponification . Direct alkylation of the acid is avoided to prevent ester formation side-products.
Step-by-Step Methodology
Step 1: O-Alkylation (Ether Formation)
-
Reagents: Methyl 2-hydroxyphenylacetate (1.0 eq), Cyclopentyl bromide (1.2 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMF (Anhydrous).
-
Conditions: 60°C, 12-16 hours.
Protocol:
-
Dissolve 10.0 g of methyl 2-hydroxyphenylacetate in 50 mL anhydrous DMF under
atmosphere. -
Add 16.6 g of pulverized
. Stir for 15 minutes to generate the phenoxide anion. -
Dropwise add 10.7 g (7.7 mL) of cyclopentyl bromide.
-
Heat to 60°C. Note: Do not exceed 80°C to minimize E2 elimination of cyclopentyl bromide to cyclopentene.
-
Validation Point: Monitor via TLC (Hexane:EtOAc 8:2). The starting phenol (
~0.4) should disappear, replaced by the non-polar ester ( ~0.7). -
Workup: Dilute with water (200 mL), extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol) and Brine. Dry over
.[10]
Step 2: Ester Hydrolysis
-
Reagents: Lithium Hydroxide (LiOH, 3.0 eq).
-
Solvent: THF:Water (3:1).
-
Conditions: Room Temperature, 4 hours.
Protocol:
-
Dissolve the crude intermediate from Step 1 in 60 mL THF.
-
Add 20 mL of water containing 3.0 eq LiOH.
-
Stir vigorously. The biphasic mixture will eventually homogenize.
-
Validation Point: LC-MS should show a mass shift of -14 Da (Methyl to H) or appearance of [M-H]- peak at 219.1.
-
Isolation: Acidify to pH 2 using 1M HCl. The product will precipitate or oil out. Extract with DCM, dry, and recrystallize from Hexane/Ether.
Synthesis Workflow Diagram
Caption: Two-step convergent synthesis pathway with integrated validation checkpoints (TLC and LC-MS) ensuring high purity of the final acid.
Physicochemical Properties & Analytics
Understanding the physical behavior of this molecule is crucial for formulation and assay development.
Predicted Properties Table
| Property | Value (Predicted) | Context/Implication |
| pKa (Acid) | 4.15 ± 0.10 | Typical for phenylacetic acids; ionized at physiological pH (7.4). |
| LogP | 3.2 - 3.5 | Highly lipophilic due to the cyclopentyl ring; good membrane permeability. |
| LogD (pH 7.4) | ~0.5 - 1.0 | Lower than LogP due to ionization, aiding solubility in plasma. |
| PSA (Polar Surface Area) | 46.5 Ų | < 60 Ų suggests excellent blood-brain barrier (BBB) penetration potential. |
| Melting Point | 98 - 102°C | Solid at room temperature; facilitates easy handling/weighing. |
Analytical Characterization (Expected NMR)
-
¹H NMR (400 MHz, CDCl₃):
- 10.5 (br s, 1H, COOH )
- 7.25 - 6.85 (m, 4H, Ar-H )
- 4.80 (m, 1H, O-CH -Cyclopentyl)
- 3.65 (s, 2H, Ar-CH₂ -COOH)
- 1.95 - 1.60 (m, 8H, Cyclopentyl-CH₂ )
Applications & Mechanism of Action
This compound is rarely a final drug but serves as a vital intermediate and pharmacophore probe in two major therapeutic areas.
NSAID Development (COX Inhibition)
The structure mimics the "kinked" conformation of Diclofenac. The ortho-cyclopentyloxy group forces the phenyl ring and the acetic acid tail to adopt a non-coplanar conformation, which is often required to fit into the hydrophobic channel of Cyclooxygenase (COX) enzymes.
-
Mechanism: The carboxylate binds to Arg120 (COX-1) or Arg106 (COX-2), while the cyclopentyl group occupies the hydrophobic pocket usually reserved for the dichlorophenyl ring of Diclofenac.
CRTH2/DP2 Antagonism (Asthma & Allergy)
Substituted phenylacetic acids are a known class of antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).
-
Relevance: The cyclopentyl group acts as a bioisostere for other lipophilic moieties (like naphthyl or chloro-phenyl groups) seen in compounds like Ramatroban.
-
Reference Grounding: Research into phenylacetic acid derivatives for inflammatory diseases highlights the utility of ortho-alkoxy substitutions in optimizing receptor residence time [1].
Pharmacophore Logic Diagram
Caption: Pharmacophore mapping showing how the acidic tail and lipophilic cyclopentyl group drive interactions with COX and CRTH2 targets.
Safety & Handling
While specific toxicological data for this CAS is limited, it should be handled according to the safety profile of general phenylacetic acids.
-
Hazard Statements (GHS): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the ether linkage over prolonged periods.
References
-
Patent: Phenylpropionic acid derivatives and use thereof. (2009). Google Patents.[6] Describes the broad class of phenylacetic/propionic acid derivatives with cycloalkyl ether substitutions for anti-inflammatory applications.
-
Synthesis of Methyl 2-hydroxyphenylacetate. (n.d.). PrepChem. Provides the validated protocol for the starting material used in the synthesis section. [Link]
-
PubChem Compound Summary: 2-(4-(Cyclopentyloxy)phenyl)acetic acid. National Center for Biotechnology Information. (Used for comparative physicochemical property analysis of the para-isomer analog). [Link]
Sources
- 1. US5221772A - Preparation of 2-hydroxyphenyl-acetic acid - Google Patents [patents.google.com]
- 2. Methyl (2-hydroxyphenyl)acetate | C9H10O3 | CID 89719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Cyclopropyl-2-(2-methylphenyl)acetic acid | C12H14O2 | CID 70580375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. mdpi.com [mdpi.com]
- 6. EP2044044A2 - Substituted phenyl acetic acids as dp-2 antagonists - Google Patents [patents.google.com]
- 7. chembk.com [chembk.com]
- 8. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]
- 9. Acetic acid - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
